molecular formula C17H34O2Te B14383114 Methyl 10-(hexyltellanyl)decanoate CAS No. 88116-31-8

Methyl 10-(hexyltellanyl)decanoate

Cat. No.: B14383114
CAS No.: 88116-31-8
M. Wt: 398.1 g/mol
InChI Key: DWVDXSXBZSJTEA-UHFFFAOYSA-N
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Description

Methyl 10-(hexyltellanyl)decanoate is an organotellurium compound characterized by a decanoate ester backbone with a hexyltellanyl (-TeC₆H₁₃) substituent at the 10th carbon position. The hexyltellanyl group introduces unique electronic and steric effects compared to oxygen-based esters, influencing reactivity, stability, and biological interactions .

Properties

CAS No.

88116-31-8

Molecular Formula

C17H34O2Te

Molecular Weight

398.1 g/mol

IUPAC Name

methyl 10-hexyltellanyldecanoate

InChI

InChI=1S/C17H34O2Te/c1-3-4-5-12-15-20-16-13-10-8-6-7-9-11-14-17(18)19-2/h3-16H2,1-2H3

InChI Key

DWVDXSXBZSJTEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Te]CCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 10-(hexyltellanyl)decanoate typically involves the esterification of decanoic acid with methanol in the presence of a tellurium-containing reagent. One common method involves the use of tellurium tetrachloride (TeCl4) as a precursor, which reacts with hexylmagnesium bromide to form hexyltellurium bromide. This intermediate is then reacted with decanoic acid and methanol under acidic conditions to yield this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 10-(hexyltellanyl)decanoate undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.

    Substitution: The tellurium atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

    Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield decanoic acid and methanol.

Scientific Research Applications

Methyl 10-(hexyltellanyl)decanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other tellurium-containing compounds and as a reagent in organic synthesis.

    Materials Science: It is investigated for its potential use in the fabrication of tellurium-containing materials with unique electronic and optical properties.

    Industry: The compound is explored for its use in industrial processes, such as catalysis and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 10-(hexyltellanyl)decanoate involves the interaction of the tellurium atom with various molecular targets. In biological systems, the tellurium atom can interact with thiol groups in proteins, leading to the formation of tellurium-sulfur bonds. This interaction can modulate the activity of enzymes and other proteins, resulting in various biological effects. In materials science, the tellurium atom can influence the electronic properties of materials, making them suitable for applications in electronics and photonics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Methyl Decanoate (Methyl Caprate): Structure: CH₃(CH₂)₈COOCH₃. Key Differences: Lacks the tellurium-containing hexyltellanyl group, making it less complex in terms of molecular weight (214.34 g/mol vs. ~379.2 g/mol for the tellurium analog) and electronic properties . Applications: Widely used as a biodiesel surrogate, flavor additive, and substrate in enzymatic studies (e.g., lipase-catalyzed synthesis of glyceryl decanoates) .
  • Methyl Laurate (Methyl Dodecanoate): Structure: CH₃(CH₂)₁₀COOCH₃. Comparison: The longer alkyl chain (C12 vs. C10 + TeC6) enhances hydrophobicity but lacks the tellurium atom’s redox activity. Methyl laurate is commonly used in surfactants and lubricants, whereas the tellurium derivative may have niche applications in catalysis or materials science .
  • Methyl 10-Methylundecanoate: Structure: CH₃(CH₂)₈CH(CH₃)COOCH₃. Comparison: A branched-chain ester with a methyl group instead of hexyltellanyl. This branching reduces crystallinity compared to linear esters, but the tellurium group in Methyl 10-(hexyltellanyl)decanoate could further alter melting points and solubility .

Physicochemical Properties

Property This compound Methyl Decanoate Methyl Laurate
Molecular Weight ~379.2 g/mol (estimated) 186.29 g/mol 214.34 g/mol
Solubility Likely lipophilic due to Te-C bond Insoluble in water Insoluble in water
Stability Susceptible to oxidation (Te) Stable at room temp Stable at room temp
Boiling Point Higher due to Te and longer chain 224°C 262°C

Key Findings :

  • Enhanced lipophilicity could improve solubility in organic solvents but limit biomedical applications due to toxicity concerns .

Key Insights :

  • The hexyltellanyl group may increase environmental persistence and bioaccumulation risks compared to methyl decanoate .

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